molecular formula C23H24N4O B2817421 3-(2-methoxyphenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 902047-54-5

3-(2-methoxyphenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2817421
CAS RN: 902047-54-5
M. Wt: 372.472
InChI Key: CYEMDGVCPCKPNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

PP can be synthesized using a greener and more straightforward methodology compared to other fluorophores. The synthetic route involves aromatic substitution reactions, such as nitration, halogenation, and formylation, at various positions on the pyrazolo[1,5-a]pyrimidine scaffold . These modifications allow for the incorporation of different functional groups, enhancing its versatility.


Molecular Structure Analysis

  • Substituents : At position 7, electron-donating groups (EDGs) improve both absorption and emission behaviors. Simple aryl groups, such as 4-Py, 2,4-Cl2Ph, Ph, and 4-MeOPh, exhibit good solid-state emission intensities .
  • Tunable Photophysical Properties : PP’s absorption and emission properties can be tuned by modifying the substituents .


Chemical Reactions Analysis

PP’s core structure allows for facile modification via substitution reactions. Functional groups can be incorporated at positions 2, 5–7, and 3, providing opportunities for further derivatization. These modifications impact its optical properties and stability .


Physical And Chemical Properties Analysis

  • Absorption and Emission : PP exhibits tunable photophysical properties, with absorption coefficients ranging from ε = 3320 M−1 cm−1 to ε = 20,593 M−1 cm−1 and fluorescence quantum yields (ϕF) from 0.01 to 0.97 .
  • Solid-State Emission : Certain PP derivatives (e.g., 4a, 4b, 4d, and 4e) show good solid-state emission intensities (QYSS = 0.18 to 0.63) .
  • Stability : PP’s properties and stability are comparable to commercial probes like coumarin-153, prodan, and rhodamine 6G .

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from G1 phase to S phase and the progression through the S phase . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its enzymatic activity . This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from interacting with its substrates and thus halting the progression of the cell cycle

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, particularly the transition from G1 to S phase and the progression through the S phase . This results in the arrest of cell cycle progression, preventing the replication of DNA and the division of cells . This can lead to apoptosis, or programmed cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The compound’s potent inhibitory activity against cdk2 suggests it may have favorable bioavailability

Result of Action

The compound’s action results in significant inhibition of cell growth in various cell lines . Most notably, it shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . This suggests that the compound could have potential as a therapeutic agent in the treatment of certain types of cancer .

properties

IUPAC Name

3-(2-methoxyphenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O/c1-15-14-21(25-16(2)18-10-6-5-7-11-18)27-23(24-15)22(17(3)26-27)19-12-8-9-13-20(19)28-4/h5-14,16,25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEMDGVCPCKPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC(C)C3=CC=CC=C3)C)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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